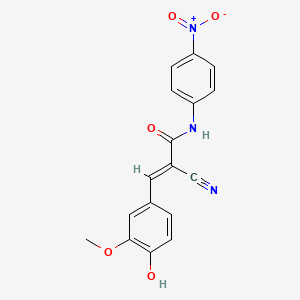

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

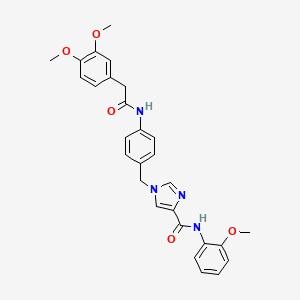

The synthesis of compounds similar to "(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide" often involves multi-step reactions, including the condensation of aldehydes with cyanoacetates followed by further modifications. For instance, the synthesis of related compounds like 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide demonstrates the use of 'one-pot' reductive cyclization processes, employing sodium dithionite as a reductive agent in DMSO solvent (Bhaskar et al., 2019). This example showcases the intricate steps involved in synthesizing complex organic molecules with multiple functional groups.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including IR, NMR, and X-ray crystallography. For a compound closely related to our molecule of interest, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, X-ray crystallography confirmed its enamine tautomer form in the solid state (Johnson et al., 2006). This highlights the significance of molecular structure analysis in understanding the conformational and geometric aspects of such compounds.

Chemical Reactions and Properties

Chemical reactions involving "this compound" may include nucleophilic addition, cyclization, and rearrangement reactions, given its functional groups. A related example is the Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes, leading to products with significant diastereoselectivity (Revial et al., 2000). Such reactions underscore the compound's reactivity and the potential for creating stereochemically complex products.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties : The compound's reaction with methyl 3-oxobutanoate has been studied, leading to the formation of various products like methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and others. These reactions have been characterized, providing insights into the chemical behavior of the compound (O'callaghan et al., 1999).

Pharmaceutical Synthesis : This compound has been used in the new synthesis of the drug entacapone, a catechol-O-methyltransferase inhibitor. The synthesis process and its implications for pharmaceutical applications have been explored in detail (Harisha et al., 2015).

Corrosion Inhibition : Research into the corrosion inhibition properties of related acrylamide derivatives on copper in nitric acid solutions has been conducted. This highlights potential applications in protecting metals from corrosion, an important aspect in industrial chemistry (Abu-Rayyan et al., 2022).

Molecular Structure Analysis : Studies have been conducted to understand the molecular structure and interactions, such as intramolecular hydrogen bonding, in similar beta-enaminones. This information is crucial for the development of new compounds with desired properties (Bertolasi et al., 2006).

Electrochemical Properties : The electrochemical behavior of related compounds has been investigated, which is essential for understanding their potential applications in electronic devices or sensors (David et al., 1995).

Chemotherapeutics Against Cancer : Certain Ru(II) complexes with substituted chalcone ligands related to this compound have been synthesized and tested for anti-cancer activity against breast cancer cell lines. This indicates potential therapeutic applications in oncology (Singh et al., 2016).

Wirkmechanismus

“(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide” is a type of chalcone, which are known to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects . Chalcones can interact with various targets in the body, such as enzymes and receptors, leading to changes in cellular functions . The specific mode of action can vary depending on the exact structure of the chalcone and its targets .

The compound also contains a nitrophenyl group, which is often used in the development of prodrugs due to its ability to undergo enzymatic reduction in the body. This can potentially enhance the bioavailability of the compound .

Zukünftige Richtungen

Future research could explore the synthesis, properties, and potential applications of this compound. This could include developing more efficient synthesis methods, studying its reactivity, investigating its potential uses in fields like medicine or materials science, and assessing its safety and environmental impact .

Eigenschaften

IUPAC Name |

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5/c1-25-16-9-11(2-7-15(16)21)8-12(10-18)17(22)19-13-3-5-14(6-4-13)20(23)24/h2-9,21H,1H3,(H,19,22)/b12-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPLKLOVAQZSHL-XYOKQWHBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)

![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2492716.png)

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)

![methyl 2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2492718.png)

![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)